(3-Bromo-5-isopropoxyphenyl)methanol chemical properties
(3-Bromo-5-isopropoxyphenyl)methanol chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of (3-Bromo-5-isopropoxyphenyl)methanol
Executive Summary: (3-Bromo-5-isopropoxyphenyl)methanol is a substituted aromatic alcohol that serves as a highly versatile bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a reactive aryl bromide, primed for a variety of palladium-catalyzed cross-coupling reactions, and a nucleophilic benzylic alcohol, which allows for straightforward derivatization. These orthogonal reactive sites enable the strategic and efficient construction of complex molecular architectures. This guide provides a comprehensive analysis of its physicochemical properties, a plausible and detailed synthetic protocol, its predicted spectroscopic signature, key reactivity patterns, and its potential applications in the field of drug discovery.
(3-Bromo-5-isopropoxyphenyl)methanol, identified by CAS Number 1933562-20-9, is a key intermediate for researchers aiming to develop novel compounds, particularly in the pharmaceutical industry.[1] Its molecular structure offers a unique combination of features that are advantageous for library synthesis and lead optimization.
The isopropoxy group increases lipophilicity compared to a simpler methoxy or hydroxy substituent, which can be crucial for modulating a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The physicochemical properties, many of which are computationally predicted, align with those of typical small molecule fragments used in early-stage drug discovery.
Table 1: Key Physicochemical and Computational Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1933562-20-9 | [1] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [1][2] |
| Molecular Weight | 245.11 g/mol | [1] |
| SMILES | OCC1=CC(OC(C)C)=CC(Br)=C1 | [1] |
| InChIKey | XQLBHCZJJWZPRW-UHFFFAOYSA-N | [2] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |
| LogP (Predicted) | 2.7286 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 |[1] |
Synthesis and Purification
While specific literature detailing the synthesis of (3-bromo-5-isopropoxyphenyl)methanol is not widely published, a highly efficient and logical pathway involves the selective reduction of the corresponding benzaldehyde, 3-bromo-5-isopropoxybenzaldehyde. This transformation is a cornerstone of synthetic organic chemistry, valued for its high yield, operational simplicity, and the mild conditions required.
Causality in Protocol Design: The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is a mild and selective reagent that readily reduces aldehydes and ketones without affecting the more stable aryl bromide or ether functionalities. Methanol is an excellent solvent as it readily dissolves the aldehyde and the borohydride reagent, and its protic nature facilitates the reaction mechanism and workup.
Caption: Proposed synthesis via aldehyde reduction.
Experimental Protocol: Reduction of 3-Bromo-5-isopropoxybenzaldehyde
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-isopropoxybenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
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Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5°C.
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Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) slowly and in small portions over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
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Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-2 hours). This step serves as a self-validating check for reaction completion.
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Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄. Add acid until the vigorous bubbling ceases and the pH is slightly acidic.
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Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.
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Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (3-Bromo-5-isopropoxyphenyl)methanol.
Predicted Spectroscopic Characterization
For unambiguous structural confirmation, a combination of NMR, MS, and IR spectroscopy is essential. While experimental data from public repositories is scarce, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value |
|---|---|---|
| ¹H NMR | -CH(CH₃)₂ | ~1.3 ppm (doublet, 6H) |
| -CH(CH₃)₂ | ~4.6 ppm (septet, 1H) | |
| -CH₂OH | ~4.6 ppm (singlet, 2H) | |
| Ar-H | ~6.9 - 7.2 ppm (multiplets, 3H) | |
| -OH | Broad singlet, variable | |
| ¹³C NMR | -CH(CH₃)₂ | ~22 ppm |
| -CH₂OH | ~65 ppm | |
| -CH(CH₃)₂ | ~71 ppm | |
| Ar-C | ~110 - 125 ppm | |
| Ar-C-Br | ~123 ppm | |
| Ar-C-O | ~160 ppm | |
| MS (ESI+) | [M+H]⁺ | 245.0172 / 247.0151 (isotopic pattern for Br)[2] |
| [M+Na]⁺ | 266.9991 / 268.9971 (isotopic pattern for Br)[2] | |
| IR | O-H stretch | 3200-3500 cm⁻¹ (broad) |
| C-H stretch (sp³) | 2850-3000 cm⁻¹ | |
| C-H stretch (sp²) | 3000-3100 cm⁻¹ |
| | C-O stretch | 1000-1300 cm⁻¹ |
Chemical Reactivity and Synthetic Utility
The primary value of (3-Bromo-5-isopropoxyphenyl)methanol lies in its capacity as a bifunctional building block. The aryl bromide and benzylic alcohol can be addressed with a high degree of chemical selectivity, allowing for its incorporation into complex molecules through a variety of pathways.
Caption: Key reaction pathways for the title compound.
Reactions at the Aryl Bromide
The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. This functionality is arguably the most powerful tool for generating molecular diversity from this scaffold.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters under palladium catalysis to form new carbon-carbon bonds, linking the core to other aryl or vinyl groups.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or amides to form carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[3]
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Sonogashira Coupling: Coupling with terminal alkynes using palladium and copper catalysts to introduce alkynyl moieties.
Reactions at the Benzylic Alcohol
The alcohol group serves as a versatile handle for introducing a range of functionalities.
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Oxidation: Selective oxidation to the corresponding aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), or to the carboxylic acid with stronger oxidants like potassium permanganate (KMnO₄).
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Esterification: Reaction with carboxylic acids (Fischer esterification) or more reactive acyl chlorides/anhydrides to form esters.
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Etherification: Conversion to an alkoxide with a base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) to form ethers.
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Conversion to Halide: Substitution of the hydroxyl group with a halide (e.g., using SOCl₂ or PBr₃) to create a reactive benzylic halide.
Applications in Medicinal Chemistry
Building blocks like (3-Bromo-5-isopropoxyphenyl)methanol are instrumental in drug discovery programs. The strategic placement of the reactive handles allows for the exploration of chemical space around a core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. The 3,5-disubstituted pattern is a common motif in pharmacologically active molecules, including kinase inhibitors, where different groups can be installed to probe specific pockets of an enzyme's active site.[3] The isopropoxy group, in particular, can form favorable hydrophobic interactions within a target protein, while the position formerly occupied by the bromine can be elaborated into a group that provides specific hydrogen bonding or other key interactions.
Safety and Handling
As with any laboratory chemical, (3-Bromo-5-isopropoxyphenyl)methanol should be handled with appropriate care, following standard safety protocols. Safety data for closely related compounds provides a strong indication of the required precautions.[4]
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GHS Classification: Likely GHS07 (Exclamation Mark)[1].
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Signal Word: Warning[1].
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Hazard Statements (Inferred from related compounds):
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Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical safety goggles conforming to EN166, nitrile gloves, and a lab coat.[4]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid formation of dust and aerosols. Keep away from heat and sources of ignition.[5][6]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Recommended storage is sealed and dry at 2-8°C.[1]
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First Aid:
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Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.
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Eye Contact: Flush eyes with water as a precaution for several minutes. Remove contact lenses if present and easy to do.[4]
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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References
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PubChemLite. (n.d.). (3-bromo-5-isopropoxyphenyl)methanol (C10H13BrO2). Retrieved from [Link]
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Proman. (2022, June 27). Safety Data Sheet: Methanol. Retrieved from [Link]
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PubChem. (n.d.). (3-Bromo-5-methoxyphenyl)methanol. Retrieved from [Link]
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ChemBK. (2024, April 9). (3-bromo-5-fluorophenyl)methanol. Retrieved from [Link]
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Carl Roth. (2025, June 11). Safety Data Sheet: Methanol. Retrieved from [Link]
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Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Javed-Ahmad/9a3c7b8d0e5f2a1b9c8d5a7d8c9e0f1a2b3c4d5e]([Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
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ACG Publications. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products. Retrieved from [Link]
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Kansy, M., & Caron, G. (2020). New Therapeutic Modalities in Drug Discovery and Development: Insights & Opportunities. ADMET and DMPK. Retrieved from [Link]
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Kiss, A. A., et al. (2016). Novel efficient process for methanol synthesis by CO2 hydrogenation. Pure. Retrieved from [Link]
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Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. Retrieved from [Link]
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Fives ProSim. (2024, March). Methanol Synthesis. Retrieved from [Link]
